molecular formula C16H23N2O7+ B13821858 Nicotine-N-beta-glucuronide hydrate

Nicotine-N-beta-glucuronide hydrate

Cat. No.: B13821858
M. Wt: 355.36 g/mol
InChI Key: IQBZLXMLDRESRS-WFKWWHKSSA-O
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Description

Nicotine N-beta-D-Glucuronide is a metabolite of nicotine, formed through the process of glucuronidation. This compound is significant in the study of nicotine metabolism and its effects on the human body. It is often used as a biomarker to measure nicotine exposure and metabolism in various biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotine N-beta-D-Glucuronide typically involves the glucuronidation of nicotine. This process can be achieved through enzymatic reactions using glucuronosyltransferase enzymes. The reaction conditions often include the presence of uridine diphosphate glucuronic acid as a cofactor, and the reaction is carried out in a buffered aqueous solution at a controlled pH and temperature .

Industrial Production Methods

Industrial production of Nicotine N-beta-D-Glucuronide may involve the use of bioreactors where the enzymatic glucuronidation process is scaled up. The conditions are optimized for maximum yield, including the concentration of nicotine, the enzyme, and the cofactor, as well as the reaction time and temperature .

Chemical Reactions Analysis

Types of Reactions

Nicotine N-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and the release of nicotine and glucuronic acid .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of Nicotine N-beta-D-Glucuronide are nicotine and glucuronic acid .

Scientific Research Applications

Nicotine N-beta-D-Glucuronide is widely used in scientific research, particularly in the fields of toxicology, pharmacology, and medicine. It serves as a biomarker for nicotine exposure and metabolism, helping researchers understand the pharmacokinetics and pharmacodynamics of nicotine. Additionally, it is used in studies investigating the effects of nicotine on cognitive function and its potential role in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Nicotine N-beta-D-Glucuronide involves its formation through the glucuronidation of nicotine. This process is catalyzed by glucuronosyltransferase enzymes, which transfer a glucuronic acid moiety to nicotine, making it more water-soluble and easier to excrete from the body. The molecular targets involved include the nicotinic acetylcholine receptors, which are affected by the presence of nicotine and its metabolites .

Comparison with Similar Compounds

Similar Compounds

  • Cotinine N-beta-D-Glucuronide
  • Trans-3’-Hydroxycotinine O-beta-D-Glucuronide
  • Nicotine N-oxide

Uniqueness

Nicotine N-beta-D-Glucuronide is unique in its specific formation pathway and its role as a direct metabolite of nicotine. Unlike other nicotine metabolites, it is formed through a conjugation reaction, making it more water-soluble and facilitating its excretion from the body. This property makes it particularly useful as a biomarker for nicotine exposure .

Properties

Molecular Formula

C16H23N2O7+

Molecular Weight

355.36 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H22N2O7/c1-18(7-3-5-10(18)9-4-2-6-17-8-9)25-16-13(21)11(19)12(20)14(24-16)15(22)23/h2,4,6,8,10-14,16,19-21H,3,5,7H2,1H3/p+1/t10?,11-,12-,13+,14-,16-,18?/m0/s1

InChI Key

IQBZLXMLDRESRS-WFKWWHKSSA-O

Isomeric SMILES

C[N+]1(CCCC1C2=CN=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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